Cas no 259147-67-6 (methyl 3-acetyl-4-(propan-2-yloxy)benzoate)
methyl 3-acetyl-4-(propan-2-yloxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-acetyl-4-(propan-2-yloxy)benzoate
- benzoic acid, 3-acetyl-4-(1-methylethoxy)-, methyl ester
- Methyl 3-acetyl-4-isopropoxybenzoate
- LogP
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- MDL: MFCD22378264
- Inchi: 1S/C13H16O4/c1-8(2)17-12-6-5-10(13(15)16-4)7-11(12)9(3)14/h5-8H,1-4H3
- InChI Key: ZOGPYKAGBMBZAW-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(=O)OC)=CC=1C(C)=O)C(C)C
Computed Properties
- Exact Mass: 236.10488
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
Experimental Properties
- PSA: 52.6
methyl 3-acetyl-4-(propan-2-yloxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019100748-5g |
Methyl 3-acetyl-4-isopropoxybenzoate |
259147-67-6 | 95% | 5g |
$418.08 | 2023-09-02 | |
| Alichem | A019100748-25g |
Methyl 3-acetyl-4-isopropoxybenzoate |
259147-67-6 | 95% | 25g |
$1193.94 | 2023-09-02 | |
| TRC | M219745-50mg |
Methyl 3-Acetyl-4-isopropoxybenzoate |
259147-67-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219745-100mg |
Methyl 3-Acetyl-4-isopropoxybenzoate |
259147-67-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219745-500mg |
Methyl 3-Acetyl-4-isopropoxybenzoate |
259147-67-6 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Apollo Scientific | OR17672-1g |
Methyl 3-acetyl-4-[(propan-2-yl)oxy]benzoate |
259147-67-6 | 1g |
£39.00 | 2025-02-19 | ||
| abcr | AB450096-1 g |
Methyl 3-acetyl-4-isopropoxybenzoate |
259147-67-6 | 1g |
€258.10 | 2022-06-02 | ||
| abcr | AB450096-5 g |
Methyl 3-acetyl-4-isopropoxybenzoate |
259147-67-6 | 5g |
€684.20 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1262199-1g |
Benzoic acid, 3-acetyl-4-(1-methylethoxy)-, methyl ester |
259147-67-6 | 95% | 1g |
$140 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242605-1g |
Methyl 3-acetyl-4-isopropoxybenzoate |
259147-67-6 | 98% | 1g |
¥876 | 2023-04-14 |
methyl 3-acetyl-4-(propan-2-yloxy)benzoate Suppliers
methyl 3-acetyl-4-(propan-2-yloxy)benzoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on methyl 3-acetyl-4-(propan-2-yloxy)benzoate
Introduction to Methyl 3-acetyl-4-(propan-2-yloxy)benzoate (CAS No. 259147-67-6)
Methyl 3-acetyl-4-(propan-2-yloxy)benzoate, identified by its Chemical Abstracts Service (CAS) number 259147-67-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This ester derivative of benzoic acid exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both an acetyl group and an isopropoxy moiety introduces distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The< strong>3-acetyl substituent at the third position of the benzoate ring enhances the compound's reactivity, facilitating various chemical transformations that are essential for medicinal chemistry applications. This functionality allows for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities. In contrast, the< strong>4-(propan-2-yloxy) group introduces a hydrophobic alkyl chain with a branched structure, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the< strong>Methyl 3-acetyl-4-(propan-2-yloxy)benzoate as a promising candidate for developing pharmacological agents. Studies have demonstrated its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The compound's ability to engage with biological systems makes it an attractive intermediate for synthesizing drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
In vitro studies have shown that derivatives of< strong>Methyl 3-acetyl-4-(propan-2-yloxy)benzoate exhibit inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain pathways. These findings align with the growing interest in natural product-inspired scaffolds for drug discovery, where structural diversity is leveraged to identify novel therapeutic entities. The< strong>CAS No. 259147-67-6 compound serves as a cornerstone in this research, providing a versatile platform for further exploration.
The synthesis of< strong>Methyl 3-acetyl-4-(propan-2-yloxy)benzoate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the esterification of benzoic acid derivatives followed by selective functional group transformations to introduce the acetyl and isopropoxy groups. Advances in green chemistry have also influenced the synthesis process, emphasizing sustainable practices such as catalytic methods and solvent-free reactions to minimize environmental impact.
The pharmacokinetic properties of< strong>Methyl 3-acetyl-4-(propan-2-yloxy)benzoate are another area of active investigation. Preclinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles, providing critical insights into its potential as a drug candidate. The compound's favorable pharmacokinetic characteristics, such as moderate solubility and reasonable metabolic stability, make it an appealing choice for further development.
In conclusion, Methyl 3-acetyl-4-(propan-2-yloxy)benzoate (CAS No. 259147-67-6) represents a significant advancement in pharmaceutical chemistry, offering a versatile scaffold for drug discovery and development. Its unique structural features, coupled with promising preclinical data, position it as a key compound in ongoing research efforts aimed at addressing unmet medical needs. As scientific understanding continues to evolve, the< strong>CAS No. 259147-67-6 compound is expected to play an increasingly pivotal role in the design and synthesis of next-generation therapeutics.
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